molecular formula C22H21N3O3S B12685060 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium CAS No. 94166-39-9

2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium

Cat. No.: B12685060
CAS No.: 94166-39-9
M. Wt: 407.5 g/mol
InChI Key: KOPNOYPGGMNVSV-UHFFFAOYSA-N
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Description

2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium is a quinolinium derivative characterized by a sulfonatopropyl substituent at position 1 and a methyl-substituted quinolylidene amino group at position 2. The sulfonate group enhances water solubility, a critical feature for biological or aqueous-phase applications .

Properties

CAS No.

94166-39-9

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

3-[2-(1-methylquinolin-1-ium-2-yl)iminoquinolin-1-yl]propane-1-sulfonate

InChI

InChI=1S/C22H21N3O3S/c1-24-19-9-4-2-7-17(19)11-13-21(24)23-22-14-12-18-8-3-5-10-20(18)25(22)15-6-16-29(26,27)28/h2-5,7-14H,6,15-16H2,1H3

InChI Key

KOPNOYPGGMNVSV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)N=C3C=CC4=CC=CC=C4N3CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium typically involves multi-step organic reactions. The process may start with the preparation of the quinolinium core, followed by the introduction of the sulphonatopropyl group and the methyl-quinolylidene moiety. Common reagents used in these reactions include quinoline derivatives, sulfonating agents, and methylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinolinium oxides.

    Reduction: Reduction reactions could lead to the formation of reduced quinolinium derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions could produce a variety of functionalized quinolinium derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in materials science, such as the development of novel polymers or dyes.

Mechanism of Action

The mechanism by which 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium exerts its effects depends on its specific application. For example, in a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of this compound with two analogous molecules: AG98218 (1-(3-sulphonatopropyl)-2-[[3-(3-sulphonatopropyl)benzothiazol-2(3H)-ylidene]methyl]quinolinium) and BC35900 (Benzenediazonium, 2,5-diethoxy-4-[(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1)).

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium Estimated: C₂₃H₂₂N₃O₃S ~444.5 g/mol* Quinolinium core, sulfonate, quinolylidene-amine
AG98218 C₂₃H₂₄N₂O₆S₃ 520.64 g/mol Quinolinium core, benzothiazole, dual sulfonate
BC35900 C₁₇H₂₀Cl₄N₃O₂Zn 505.55 g/mol Benzenediazonium, tetrachlorozincate, ethoxy

*Note: The molecular weight of the target compound is estimated based on structural similarity to AG98217.

Key Observations:
  • Sulfonate Groups: Both the target compound and AG98218 feature sulfonate substituents, which improve water solubility compared to non-sulfonated analogs like BC35900 .
  • Core Heterocycles: The target compound uses a quinolinium-quinolylidene system, whereas AG98218 incorporates a benzothiazole group.
  • Metal Coordination : BC35900 contains a zinc complex, enabling applications in catalysis or materials science, unlike the purely organic target compound and AG98218 .

Physicochemical and Application Differences

Property/Application Target Compound AG98218 BC35900
Solubility High (due to sulfonate) Very high (dual sulfonate) Low (non-sulfonated, metal complex)
Optical Properties Likely strong fluorescence (quinoline conjugation) Enhanced absorbance (benzothiazole linkage) Minimal (absorbance in UV range)
Primary Applications Fluorescent probes, dyes Dyes, sensors Catalysis, coordination chemistry
Safety Profile Limited data; industrial/research use advised Unknown Likely hazardous (diazenium, metal content)
Discussion:
  • The target compound’s quinolylidene-amine group may offer superior charge-transfer properties compared to AG98218’s benzothiazole, making it more suitable for optoelectronic devices .
  • BC35900’s diazonium-zinc structure is functionally distinct, emphasizing its role in synthetic chemistry rather than optical applications .

Biological Activity

2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium is a complex organic compound belonging to the class of quinolinium derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. The following sections explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of quinolinium derivatives typically involves the condensation of appropriate amines with aldehydes or ketones. In the case of 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium, the reaction likely involves a quinoline derivative reacting with an amine under acidic conditions to form the desired product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of quinolinium derivatives. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)
3bMDA-MB-23128
3aPC-348
4eMDA-MB-23137

These findings suggest that modifications in the quinolinium structure can lead to enhanced biological activity against cancer cells .

Antimicrobial Activity

Quinolinium derivatives have also been studied for their antimicrobial properties. The sulphonate group in this compound may enhance solubility and interaction with microbial membranes, leading to increased efficacy against bacterial strains. While specific data on this compound's antimicrobial activity is limited, related quinoline compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several quinolinium derivatives on cancer cell lines. The results indicated that compounds with a sulphonate group exhibited improved solubility and enhanced cytotoxicity compared to their non-sulphonated counterparts. This suggests that the presence of a sulphonate moiety may play a critical role in mediating biological activity .
  • Mechanism of Action : Investigations into the mechanism of action revealed that some quinolinium derivatives induce apoptosis in cancer cells through the stabilization of heat shock proteins (Hsp90 and Hsp70). This stabilization prevents the degradation of client proteins involved in cell cycle regulation, contributing to reduced cell viability .

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